2,2',3,6,6'-Pentachlorobiphenyl

Descripción general

Descripción

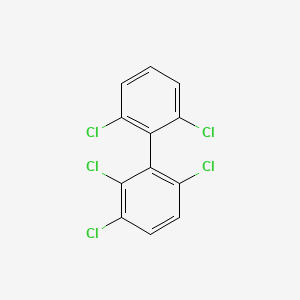

2,2',3,6,6'-Pentachlorobiphenyl (PCB-96) is a polychlorinated biphenyl, a class of organic compounds consisting of two benzene rings bonded together with chlorine atoms attached at various positions. PCBs are known for their chemical stability and resistance to acids, bases, and heat, making them useful in various industrial applications. due to their persistence in the environment and potential health risks, their production has been banned in many countries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: PCB-96 can be synthesized through the chlorination of biphenyl. The process involves the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride (FeCl₃), and is conducted at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of PCB-96 involves the chlorination of biphenyl in the presence of a catalyst. The reaction is carried out in a reactor vessel under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The resulting product is then purified through distillation and other separation techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Oxidative Reactions

PCB-96 undergoes oxidation primarily through cytochrome P450 (CYP)-mediated enzymatic pathways. Hydroxylation at the para position is the dominant metabolic route due to the electron-withdrawing effects of adjacent chlorine atoms.

Key Findings:

-

Primary Metabolites : 4-Hydroxy-2,2',3,6,6'-pentachlorobiphenyl (4-OH-PCB-96) is the major metabolite formed via para-hydroxylation (Figure 1D, Table S1) .

-

Enzyme Involvement : CYP2B6 and CYP2A6 are critical isoforms catalyzing oxidation, with kinetic parameters indicating a preference for para over meta positions .

-

Reaction Rates :

Reductive Dechlorination

Under anaerobic conditions, PCB-96 undergoes reductive dechlorination, with chlorine removal occurring preferentially at less sterically hindered positions.

Pathways:

-

Position-Specific Dechlorination :

-

Environmental Relevance : This process is observed in sediment-microbe systems, contributing to natural attenuation .

Environmental Degradation

PCB-96 exhibits environmental persistence due to its high chlorine content and resistance to hydrolysis. Key degradation mechanisms include:

Photolytic Cleavage:

-

UV irradiation induces C–Cl bond cleavage, yielding biphenyl radicals that recombine with hydroxyl radicals to form chlorinated dibenzofurans .

-

Half-life in sunlight: ~120 days (estimated for similar PCB congeners) .

Microbial Degradation:

-

Aerobic: Limited degradation; minor hydroxylation by Pseudomonas spp. .

-

Anaerobic: Reductive dechlorination dominates (see Section 2) .

Toxicokinetic Interactions

PCB-96’s reactivity influences its biological effects:

-

AhR Activation : Binds to the aryl hydrocarbon receptor (AhR), inducing CYP1A enzymes and generating oxidative stress .

-

Metabolite Toxicity : 4-OH-PCB-96 exhibits higher endocrine-disrupting activity than the parent compound .

Comparative Reactivity with Analogues

Research Implications

Aplicaciones Científicas De Investigación

Environmental Chemistry

PCB-96 serves as a model compound for studying the environmental impact of PCBs. It is utilized in analytical methods for detecting and quantifying PCBs in environmental samples. Its stability makes it an ideal reference for understanding PCB behavior in ecosystems.

| Application Area | Description |

|---|---|

| Environmental Monitoring | Used in methods to detect PCBs in soil and water samples. |

| Fate and Transport Studies | Helps in modeling how PCBs behave in different environmental conditions. |

Toxicology

Research has extensively investigated the toxicological effects of PCB-96 on living organisms. Studies indicate that PCB-96 can disrupt endocrine functions, affect reproductive health, and lead to developmental abnormalities.

Key Findings:

- PCB-96 exposure has been linked to increased incidence of cancer and immune system disorders.

- Animal studies have shown that PCB-96 can cause mitotic arrest by affecting cell cycle progression through its interaction with the p53 protein, which is crucial for maintaining genetic stability.

Human Health Studies

Investigations into PCB-96's role in human health have highlighted its association with various health issues:

- Increased mortality rates from cancers such as liver and lung cancer have been observed in populations exposed to PCBs .

- PCB-96 has been implicated in neurological effects and developmental disorders in children exposed during pregnancy.

Biodegradation Research

Recent studies have focused on the biodegradation of PCB-96, highlighting its potential for environmental remediation:

- Research indicates that specific microorganisms can degrade PCB-96 effectively, achieving significant degradation rates under controlled conditions .

| Microorganism | Degradation Rate (%) | Conditions |

|---|---|---|

| Mixed Culture | 23.9% within 4 hours | pH 6.0, 30°C |

| Specific Enzyme Systems | Complete degradation within 12 hours | Optimized growth conditions |

Case Study 1: Health Impact Assessment in Industrial Areas

A study conducted in an industrial area revealed statistically significant increases in liver cancer cases among workers exposed to high levels of PCBs, including PCB-96. The findings underscored the need for stringent monitoring and remediation efforts.

Case Study 2: Bioremediation Efforts

In a contaminated site study, researchers applied bioremediation techniques using microbial cultures capable of degrading PCB-96. The results showed a marked reduction in PCB levels within six months, demonstrating effective cleanup strategies.

Mecanismo De Acción

The mechanism by which PCB-96 exerts its effects involves its interaction with molecular targets and pathways in living organisms. PCB-96 can bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression and the production of toxic metabolites. It can also disrupt cellular processes by interfering with signal transduction pathways and oxidative stress mechanisms.

Comparación Con Compuestos Similares

PCB-96 is one of many polychlorinated biphenyl congeners, each with unique properties and effects. Some similar compounds include:

2,2',3,4,6-Pentachlorobiphenyl (PCB-95): Similar to PCB-96, PCB-95 is also a persistent environmental pollutant with toxic effects on living organisms.

2,2',4,6,6'-Pentachlorobiphenyl (PeCB): PeCB has been shown to induce mitotic arrest and activate p53-dependent transcription pathways.

2,2',3,5',6-Pentachlorobiphenyl (PCB-95): PCB-95 has been studied for its enantioselective toxicity effects on developing brains in zebrafish larvae.

Each of these compounds has unique structural features and biological activities, making them important subjects of scientific research.

Actividad Biológica

2,2',3,6,6'-Pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic compounds known for their environmental persistence and potential toxic effects on human health and ecosystems. This article focuses on the biological activity of PCB 126, examining its mechanisms of action, toxicological effects, metabolic pathways, and implications for human health and environmental safety.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : The compound consists of two biphenyl rings with five chlorine atoms substituted at various positions.

Mechanisms of Biological Activity

PCB 126 exhibits biological activity primarily through its interaction with the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of various genes associated with xenobiotic metabolism. Upon binding to AhR, PCB 126 can induce the expression of cytochrome P450 enzymes, leading to the metabolism of both the PCB itself and other xenobiotics.

Key Mechanisms:

- AhR Activation : PCB 126 activates AhR, resulting in the transcription of genes involved in detoxification processes.

- Enzyme Induction : Increased activity of cytochrome P450 enzymes (CYP1A) has been observed following exposure to PCB 126, which can lead to altered metabolism of fatty acids and other compounds .

Toxicological Effects

Numerous studies have documented the toxicological effects associated with PCB 126 exposure. These effects include hepatotoxicity, immunotoxicity, and potential carcinogenicity.

Case Studies:

- Hepatic Effects : In a study involving male Sprague-Dawley rats treated with PCB 126 over three months, significant increases in liver weights were noted alongside dose-dependent decreases in thymus weights. This suggests an immunosuppressive effect alongside hepatic toxicity .

- Carcinogenic Potential : Epidemiological studies have linked PCB exposure to increased incidences of liver and lung cancers. For instance, a study indicated statistically significant mortality from liver cancer among populations exposed to PCBs .

- Genotoxicity : Research has shown that PCB 126 can induce DNA strand breaks in rat hepatocytes in vitro, although it did not show mutagenic effects in bacterial assays .

Biodegradation and Environmental Impact

The degradation of PCB 126 is crucial for mitigating its environmental impact. Recent studies have highlighted the potential for biodegradation through microbial action.

Findings:

- A study indicated that specific microbial strains could degrade PCB 126 effectively, achieving a degradation rate of over 90% within a few hours under optimal conditions .

- The presence of certain enzymes such as ABC transporters and translocase proteins has been linked to enhanced biodegradation capabilities .

Comparative Analysis with Other PCBs

The biological activity and toxicity of PCB 126 can be compared with other PCBs. The following table summarizes key differences:

| Compound Name | Molecular Formula | Toxicity Level | AhR Activation |

|---|---|---|---|

| This compound (PCB 126) | C12H5Cl5 | High | Yes |

| 2,3,4,4',5-Pentachlorobiphenyl | C12H7Cl5 | Moderate | Yes |

| 3,4,5-Trichlorobiphenyl | C12H7Cl3 | Low | No |

Propiedades

IUPAC Name |

1,2,4-trichloro-3-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFGAXUIQVKBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074216 | |

| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-54-9 | |

| Record name | 1,1′-Biphenyl, 2,2′,3,6,6′-pentachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,6,6'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42VE4HVAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.